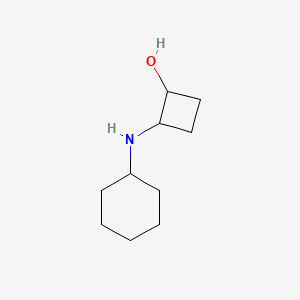

2-(Cyclohexylamino)cyclobutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Cyclohexylamino)cyclobutan-1-ol is a compound that can be considered a derivative of cyclobutane, a molecule characterized by a four-membered ring structure. This compound is of interest due to its potential use in medicinal chemistry as a building block due to its sp3-enriched and conformationally restricted nature.

Synthesis Analysis

The synthesis of cyclobutane derivatives, such as this compound, can be achieved through various synthetic routes. One approach involves the reactivity of 2-acylaminoacrylates with ketene diethyl acetal, which can yield cyclobutanes under thermal conditions. These cyclobutanes serve as precursors for the preparation of protected beta-hydroxycyclobutane-alpha-amino acids . Additionally, enantiodivergent synthetic sequences have been employed to prepare derivatives of 2-aminocyclobutane-1-carboxylic acid, which can be further modified to produce compounds like this compound . Moreover, a divergent strategy has been described for the synthesis of 1,2-difunctionalized cyclobutanes, which are valuable for their sp3-enrichment and conformational restriction .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of strong intramolecular hydrogen bonds, which can lead to the formation of cis-fused [4.2.0]octane structural units. These units confer high rigidity to the molecules both in solution and in the gas phase . The structural characterization of the 1,2-difunctionalized cyclobutane core has been performed using extended Cremer-Pople puckering parameters and exit vector plots, based on the results of X-ray diffraction experiments .

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions. For instance, 2-alkyl-2-vinylcyclobutanones can rearrange in the presence of acid by a 1,2-acyl migration to give cyclopentenones. In contrast, 2-vinylcyclobutanones lacking 2-alkyl substituents can undergo a 1,3-acyl migration to produce cyclohexenones . These reactions demonstrate the versatility of cyclobutane derivatives in chemical synthesis and their potential to form complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related cyclobutane derivatives are influenced by their rigid and conformationally restricted structures. The presence of intramolecular hydrogen bonds and the rigidity conferred by the cyclobutane ring affect their solubility, boiling and melting points, and reactivity. The ability to exist in different conformations, such as cis and trans isomers, also plays a significant role in their chemical behavior .

科学的研究の応用

Synthesis and Chemical Applications

Synthetic Approaches to Cyclobutane Derivatives : Studies demonstrate the synthesis of cyclobutane serine analogues through thermal [2 + 2] cycloaddition, highlighting the utility of cyclobutane skeletons in creating amino acid derivatives and restricted amino acids (Avenoza et al., 2005). This technique showcases the versatility of cyclobutane derivatives in synthesizing complex molecular structures.

Cycloadditions and Tandem Condensations : The reactivity of 2-acylaminoacrylates with ketene diethyl acetal has been explored, yielding cyclobutanes and cyclohexanes under different conditions, providing insights into the construction of bioactive molecules and synthetic building blocks (Avenoza et al., 2003).

Medicinal Chemistry and Biological Applications

Antimicrobial Activity : The synthesis of cyclobutanol-containing dipeptides and their antimicrobial activity against gram-positive organisms have been reported, suggesting the potential of cyclobutane derivatives in developing new antibacterial agents (Baldwin et al., 1986).

Bioactive Cyclobutane-Containing Alkaloids : Research on natural and synthetic cyclobutane-containing alkaloids from terrestrial and marine species reveals their significant antimicrobial, antibacterial, and anticancer activities (Dembitsky, 2007). This highlights the therapeutic potential of cyclobutane derivatives in drug discovery and development.

Advanced Materials and Catalysis

- Quantum Dot Photocatalysis : The use of colloidal quantum dots as photocatalysts for [2+2] cycloadditions demonstrates the ability to control regio- and diastereoselectivity in the synthesis of tetrasubstituted cyclobutanes, which are key components in drug development (Jiang et al., 2019). This application underlines the importance of cyclobutane derivatives in creating complex molecular architectures with precise selectivity.

作用機序

Target of Action

The primary target of 2-(Cyclohexylamino)cyclobutan-1-ol Similar compounds, such as hexylcaine, act mainly by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves .

Mode of Action

The mode of action of This compound is likely similar to that of Hexylcaine. When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited . The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel .

Biochemical Pathways

The specific biochemical pathways affected by This compound It is known that the interruption of sodium influx can affect a variety of biochemical pathways, particularly those involved in nerve signal transmission .

Pharmacokinetics

The ADME properties of This compound Similar compounds are known to be hydrolyzed by plasma esterases . The half-life of Hexylcaine, for example, is less than 10 minutes .

Result of Action

The molecular and cellular effects of This compound The inhibition of sodium influx can lead to a transient block of nerve conduction, interfering with the development of an action potential across the nerve .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .

特性

IUPAC Name |

2-(cyclohexylamino)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-7-6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISNJVULUOCQPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate](/img/structure/B2552397.png)

![5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2552398.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552401.png)

![2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2552406.png)

![3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552407.png)

![[1-({2-[(Prop-2-yn-1-yl)amino]phenyl}methyl)piperidin-4-yl]methanol](/img/structure/B2552408.png)

![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2552410.png)

![8-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2552411.png)

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552412.png)

![7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2552415.png)